N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16185261
InChI: InChI=1S/C11H7F4NO4.C8H19N/c1-11(2)19-9(17)4(10(18)20-11)3-5(12)7(14)16-8(15)6(3)13;1-6-9(7(2)3)8(4)5/h17H,1-2H3;7-8H,6H2,1-5H3
SMILES:
Molecular Formula: C19H26F4N2O4
Molecular Weight: 422.4 g/mol

N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate

CAS No.:

Cat. No.: VC16185261

Molecular Formula: C19H26F4N2O4

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate -

Specification

Molecular Formula C19H26F4N2O4
Molecular Weight 422.4 g/mol
IUPAC Name 2,2-dimethyl-6-oxo-5-(2,3,5,6-tetrafluoropyridin-4-yl)-1,3-dioxin-4-olate;ethyl-di(propan-2-yl)azanium
Standard InChI InChI=1S/C11H7F4NO4.C8H19N/c1-11(2)19-9(17)4(10(18)20-11)3-5(12)7(14)16-8(15)6(3)13;1-6-9(7(2)3)8(4)5/h17H,1-2H3;7-8H,6H2,1-5H3
Standard InChI Key ZELCMTFEXNEMJC-UHFFFAOYSA-N
Canonical SMILES CC[NH+](C(C)C)C(C)C.CC1(OC(=C(C(=O)O1)C2=C(C(=NC(=C2F)F)F)F)[O-])C

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate, delineates its structure:

  • Cation: A quaternary ammonium species (N-ethyl-N-isopropylpropan-2-aminium) providing solubility in polar solvents .

  • Anion: A dioxin-olate backbone fused to a perfluoropyridinyl group, enabling electron-deficient reactivity .

The canonical SMILES string, CC[NH+](C(C)C)C(C)C.CC1(OC(=C(C(=O)O1)C2=C(C(=NC(=C2F)F)F)F)[O-])C, confirms the connectivity of the fluoropyridine (C₂=C(C(=NC(=C₂F)F)F)F) and dioxin-olate (C1(OC(=C(C(=O)O1)...)[O-])C) moieties .

Spectroscopic and Physical Properties

  • Melting Point: 100–105°C, indicative of moderate thermal stability .

  • Appearance: Orange powder, suggesting extended conjugation or charge-transfer interactions .

  • Solubility: Likely polar aprotic solvent-soluble (e.g., acetonitrile, DMF) due to the ionic ammonium group .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1632145-12-0
Molecular FormulaC₁₉H₂₆F₄N₂O₄
Molecular Weight422.42 g/mol
IUPAC NameSee Section 1.1
Melting Point100–105°C

Synthesis and Manufacturing

Synthetic Pathway

The compound is synthesized via nucleophilic aromatic substitution between pentafluoropyridine and cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine (DIPEA) and acetonitrile . The reaction proceeds via:

  • Deprotonation: DIPEA abstracts a proton from Meldrum’s acid, generating a nucleophilic enolate.

  • Fluoropyridine Activation: Electron-deficient perfluoropyridine undergoes attack at the 4-position by the enolate.

  • Salt Formation: Quaternary ammonium cation (from DIPEA) stabilizes the anion, precipitating the product .

Optimization and Yield

  • Solvent: Acetonitrile enhances reaction kinetics by solubilizing ionic intermediates .

  • Temperature: Room-temperature conditions favor selectivity over side reactions .

Reactivity and Applications

Cycloreversion to Fluoroaryl Ketenes

Upon heating or photolysis, the dioxin-olate undergoes cycloreversion, releasing a fluorinated ketene intermediate (Fig. 1) :
Dioxin-olateΔFluoro(hetero)aryl ketene+Byproducts\text{Dioxin-olate} \xrightarrow{\Delta} \text{Fluoro(hetero)aryl ketene} + \text{Byproducts}
This ketene reacts with nucleophiles (e.g., amines, alcohols) to form α-fluoro(hetero)aryl acetic acid derivatives .

Pharmaceutical Applications

  • Ethyl 2-(2-(Perfluoropyridin-4-yl)acetamido)-acetate: Synthesized via ketene-amine coupling, this derivative is a potential protease inhibitor scaffold .

  • N-Methoxy-N-methyl-2-(perfluoropyridin-4-yl)-acetamide: A Weinreb amide precursor for ketone synthesis .

Material Science

Fluorinated acetic acids derived from this compound enhance lipid solubility in polymers and surfactants, relevant to waterproof coatings and anti-fouling materials .

SupplierPurityPackagingAvailability
Sigma-Aldrich>95%1g, 5gGlobal
Energy Chemical>90%250mg–10gAsia

Future Research Directions

  • Drug Discovery: Expanding the scope of ketene intermediates for fluorinated antiviral agents .

  • Polymer Chemistry: Developing fluorinated block copolymers for high-performance membranes .

  • Mechanistic Studies: Elucidating the role of counterions (e.g., ammonium vs. alkali metals) in cycloreversion kinetics .

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